5'-Deoxy-5-fluoro-5,6-dihydrouridine
Description
Structure
3D Structure
Properties
CAS No. |
88291-55-8 |
|---|---|
Molecular Formula |
C9H13FN2O5 |
Molecular Weight |
248.21 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H13FN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h3-6,8,13-14H,2H2,1H3,(H,11,15,16)/t3-,4?,5-,6-,8-/m1/s1 |
InChI Key |
JFQFXUWDYOIAFF-IZOBBMJZSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2CC(C(=O)NC2=O)F)O)O |
Canonical SMILES |
CC1C(C(C(O1)N2CC(C(=O)NC2=O)F)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Biology of 5 Deoxy 5 Fluoro 5,6 Dihydrouridine
Chemical Synthesis Pathways for 5'-Deoxy-5-fluoro-5,6-dihydrouridine
The synthesis of this compound is a multi-step process that requires careful control of regioselectivity and stereoselectivity. While a single, standardized protocol is not extensively documented, a plausible synthetic route can be constructed by combining established methodologies for the individual modifications of the sugar and the nucleobase. The synthesis can be logically divided into two main stages: the introduction of the 5'-deoxy-5-fluoro modification onto a uridine (B1682114) precursor, followed by the reduction of the uracil (B121893) base to its 5,6-dihydro derivative.
Regioselective and Stereoselective Synthesis Approaches
Synthesis of the 5'-Deoxy-5-fluoro-sugar Moiety:
A common strategy for the introduction of a fluorine atom at the 5'-position of a nucleoside involves the activation of the primary 5'-hydroxyl group, followed by nucleophilic substitution with a fluoride source. A typical synthetic sequence starts from a protected uridine derivative, such as 2',3'-O-isopropylideneuridine, to ensure the regioselective modification of the 5'-position.
The 5'-hydroxyl group can be activated by conversion to a good leaving group, such as a tosylate or a mesylate. Subsequent treatment with a fluoride salt, for example, potassium fluoride in the presence of a phase-transfer catalyst, or with a more reactive fluorinating agent like diethylaminosulfur trifluoride (DAST), leads to the formation of the 5'-deoxy-5-fluoro derivative with inversion of configuration. The stereochemistry at the other chiral centers of the ribose ring is retained.
Reduction of the Uracil Moiety:
The reduction of the 5,6-double bond of the uracil ring to form the 5,6-dihydrouracil moiety is a critical step. This transformation can be achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the pyrimidine (B1678525) ring without affecting other functional groups, particularly the newly introduced carbon-fluorine bond. Catalysts such as palladium on carbon (Pd/C) or rhodium on alumina (Rh/Al2O3) are commonly employed for this purpose. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol or methanol.
An alternative method for the reduction of uridine to 5,6-dihydrouridine (B1360020) is photoreduction in the presence of a suitable reducing agent and solvent, such as formamide. youtube.com This method can offer high yields and avoids the use of heavy metal catalysts.
A plausible synthetic pathway would therefore involve the initial fluorination of a protected uridine derivative, followed by the catalytic hydrogenation of the uracil ring, and finally, the removal of the protecting groups to yield this compound. The stereoselectivity of the hydrogenation process is an important consideration, as the reduction of the double bond can lead to the formation of diastereomers. Asymmetric hydrogenation techniques, employing chiral catalysts, can be utilized to achieve high stereoselectivity. nih.govacs.org
Optimization of Synthetic Yields and Purity for Research Applications
The optimization of the synthetic route is essential for obtaining this compound in high yield and purity for research applications. Key parameters that require careful optimization include the choice of protecting groups, the fluorinating agent, the hydrogenation catalyst, and the reaction conditions for each step.
For the fluorination step, the use of modern fluorinating reagents can improve yields and minimize side reactions. The efficiency of the catalytic hydrogenation is dependent on factors such as catalyst loading, hydrogen pressure, temperature, and reaction time. Over-reduction or side reactions like defluorination can be minimized by carefully controlling these parameters.
Purification of the final product and intermediates is typically achieved through chromatographic techniques, such as column chromatography on silica gel or high-performance liquid chromatography (HPLC). The purity and identity of the synthesized compounds are confirmed by analytical methods including nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR), mass spectrometry (MS), and elemental analysis.
| Step | Reagents and Conditions | Key Considerations |
| Protection | Acetone, acid catalyst | Regioselective protection of 2',3'-hydroxyls. |
| Activation | TsCl or MsCl, pyridine | Formation of a good leaving group at the 5'-position. |
| Fluorination | KF/phase-transfer catalyst or DAST | Nucleophilic substitution to introduce fluorine. |
| Hydrogenation | H₂, Pd/C or Rh/Al₂O₃ | Selective reduction of the uracil ring. |
| Deprotection | Acidic conditions | Removal of the isopropylidene protecting group. |
Design and Synthesis of Structurally Modified Analogs of this compound
The synthesis of structurally modified analogs of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored biological properties. Modifications can be introduced at the nucleobase, the sugar moiety, or through derivatization for specific applications.
Modifications at the Nucleobase Moiety
Modifications to the 5,6-dihydrouracil base can involve the introduction of substituents at various positions. For example, alkyl or aryl groups can be introduced at the N1 or N3 positions of the pyrimidine ring. These modifications can influence the compound's hydrogen bonding capabilities and its interactions with biological targets. The synthesis of such analogs would typically involve the use of appropriately substituted uridine precursors in the synthetic pathway described above.
| Modification Position | Example Substituent | Potential Impact |
| N1 | Methyl | Altered hydrogen bonding |
| N3 | Benzyl | Increased lipophilicity |
| C5 | Methyl | Steric hindrance |
Alterations to the Sugar Moiety (e.g., 5'-substitutions, deoxy-modifications)
The sugar moiety offers several positions for modification. While the focus of this article is on the 5'-deoxy-5-fluoro modification, other alterations can be envisaged. For instance, the introduction of different halogens (e.g., chlorine, bromine) at the 5'-position would lead to a series of 5'-halo-5'-deoxy analogs. The synthesis of these analogs would follow a similar synthetic route, employing the corresponding halide as the nucleophile in the substitution step.
Derivatization for Bioconjugation and Probe Development
The derivatization of this compound is crucial for its application as a chemical probe in biological studies. This involves the introduction of a reactive functional group that can be used for conjugation to other molecules, such as fluorescent dyes, biotin, or proteins.
A common strategy for derivatization is the introduction of a linker arm at a suitable position on the nucleoside, often at the N3 position of the dihydrouracil (B119008) ring or at the 2' or 3' hydroxyl groups of the sugar moiety. This linker can terminate in a reactive group such as an alkyne or an azide for use in "click chemistry" reactions, or a carboxylic acid or an amine for amide bond formation. biorxiv.orgnih.gov
For example, the N3 position of the dihydrouracil ring can be alkylated with a linker containing a terminal azide. This azido-derivatized nucleoside can then be conjugated to a molecule containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This approach allows for the efficient and specific labeling of the nucleoside analog for use in various biological assays.
| Functional Group | Conjugation Chemistry | Application |
| Azide | Click Chemistry (CuAAC) | Fluorescent labeling, biotinylation |
| Alkyne | Click Chemistry (CuAAC) | Fluorescent labeling, biotinylation |
| Amine | Amide bond formation | Protein conjugation |
| Carboxylic Acid | Amide bond formation | Protein conjugation |
Isotopic Labeling Strategies for Metabolic Tracing Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds within a biological system. In the study of this compound, a metabolite of the widely used anticancer drug 5-fluorouracil (B62378) (5-FU), isotopic labeling strategies primarily focus on the synthesis and administration of isotopically labeled precursors, such as 5-FU or its prodrugs. This approach allows researchers to track the conversion of the parent drug into its various metabolites, including this compound, and to elucidate the intricate pathways of its formation and subsequent catabolism.
The use of stable isotopes like carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H), or radioisotopes such as carbon-14 (¹⁴C) and fluorine-18 (¹⁸F), enables the differentiation of the administered compound and its metabolites from endogenous molecules. These labeled compounds are chemically identical to their unlabeled counterparts and are processed by the same enzymatic machinery, providing an accurate representation of the metabolic processes.
Synthesis of Labeled Precursors:
The synthesis of isotopically labeled 5-FU is a critical first step in tracing the formation of this compound. Several methods have been developed to incorporate isotopes at specific positions within the 5-FU molecule.
For instance, [2-¹³C]-5-fluorouracil can be synthesized using ¹³C-labeled bromoacetic acid and unlabeled potassium cyanide. This method allows for the efficient and cost-effective production of the labeled 5-FU base. researchgate.net Another approach involves the use of ¹³C-labeled urea to introduce the isotope at the C2 position of the uracil ring, which is then fluorinated to produce [2-¹³C]-5-FU. researchgate.net
Multi-labeled compounds can also be synthesized. For example, [5-¹³C, 5-¹⁹F, 1,3-¹⁵N₂]-uracil can be produced from ¹³C-labeled bromoacetic acid and ¹⁵N-labeled urea, followed by fluorination. nih.gov This multi-labeling approach can provide more detailed information in metabolic studies.
Radioisotopes are also employed for metabolic tracing. [2-¹⁴C]-5-FU has been used in animal studies to investigate the distribution and metabolism of 5-FU. nih.gov Similarly, ¹⁸F-labeled 5-FU is utilized in positron emission tomography (PET) imaging studies to monitor the biodistribution of the drug in vivo. nih.gov
Metabolic Tracing Studies:
Once the isotopically labeled precursor is administered, its metabolic fate can be monitored using various analytical techniques. High-resolution mass spectrometry (MS) is a key method for detecting and quantifying labeled metabolites. nih.govdntb.gov.uanih.gov By analyzing the mass shift corresponding to the incorporated isotope, researchers can identify and measure the levels of this compound and other metabolites in biological samples such as plasma, urine, and tissue extracts.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, particularly for stable isotopes like ¹³C, ¹⁵N, and ¹⁹F. nih.gov ¹⁹F NMR is especially useful due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, allowing for the direct detection of fluorine-containing compounds like this compound and its precursors without background interference. wikipedia.org The combination of ¹⁹F and ¹³C labeling can further enhance NMR studies of drug-RNA interactions. nih.gov
These metabolic tracing studies have been instrumental in understanding the complex biotransformation of 5-FU. It is known that a significant portion of administered 5-FU is catabolized by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD) to 5,6-dihydro-5-fluorouracil (DHFU). mdpi.comresearchgate.netresearchgate.net Subsequent enzymatic reactions lead to the formation of other metabolites. By using isotopically labeled 5-FU, researchers can quantitatively track the flux through these pathways and determine the extent to which this compound is formed.
Below is a table summarizing the common isotopic labeling strategies used for tracing the metabolism of 5-fluorouracil and its derivatives.
| Isotope | Labeled Precursor | Labeled Position(s) | Synthetic Starting Materials (Examples) | Analytical Technique(s) |
| ¹³C | 5-Fluorouracil | C2 | ¹³C-labeled bromoacetic acid, ¹³C-urea | Mass Spectrometry, NMR Spectroscopy |
| ¹³C | 5-Fluorouracil | C5 | [1-¹³C]- or [2-¹³C]-bromoacetic acid | Mass Spectrometry, NMR Spectroscopy |
| ¹⁵N | 5-Fluorouracil | N1, N3 | ¹⁵N-labeled urea | Mass Spectrometry, NMR Spectroscopy |
| ¹⁴C | 5-Fluorouracil | C2 | 2-¹⁴C labeled precursors | Scintillation Counting, Autoradiography |
| ¹⁸F | 5-Fluorouracil | F5 | [¹⁸F]Fluoride | Positron Emission Tomography (PET) |
| ²H | Uracil (precursor) | H6 | Sodium deuteroxide | NMR Spectroscopy |
Metabolic Fates and Biotransformation Pathways of 5 Deoxy 5 Fluoro 5,6 Dihydrouridine
Enzymatic Conversion to Active Fluoropyrimidine Species
The activation of fluoropyrimidine prodrugs is a critical determinant of their therapeutic action. This process relies on specific enzymes that convert the initial compound into its cytotoxic form, 5-fluorouracil (B62378), and its subsequent active nucleotides.
For 5'-Deoxy-5-fluoro-5,6-dihydrouridine to be converted to 5-fluorouracil (5-FU), it must first be oxidized to 5'-deoxy-5-fluorouridine (doxifluridine). This initial step is essential to form the C5-C6 double bond in the pyrimidine (B1678525) ring, which is a prerequisite for its recognition and subsequent cleavage by phosphorylases to yield 5-FU. While the oxidative metabolism of dihydropyrimidines is not a commonly documented activation pathway, it is a necessary hypothetical step for this specific compound to enter the fluoropyrimidine activation cascade.
Following the potential oxidation to 5'-deoxy-5-fluorouridine, the molecule would then be a substrate for enzymatic cleavage to release 5-FU. The antineoplastic activity of 5'-deoxy-5-fluorouridine is understood to be dependent on this enzymatic conversion to 5-FU. nih.gov Studies indicate that the mechanism of action for 5'-deoxy-5-fluorouridine is analogous to that of 5-FU, primarily involving the inhibition of thymidylate synthetase after its conversion. nih.gov
The conversion of 5'-deoxy-5-fluorouridine to 5-fluorouracil is catalyzed by pyrimidine nucleoside phosphorylases (PNPases). nih.govnih.gov This enzymatic degradation is an analogous process to the cleavage of uridine (B1682114) by uridine phosphorylase, which yields uracil (B121893) and ribose-1-phosphate. nih.gov In the case of 5'-deoxy-5-fluorouridine, the phosphorolytic cleavage of the glycosidic bond releases 5-fluorouracil and 5-deoxyribose-1-phosphate. hmdb.ca
Thymidine (B127349) phosphorylase (dThdPase), in particular, is a key enzyme in this activation step. nih.gov Transfection of human breast cancer cells (MCF-7) with dThdPase cDNA led to a significant increase in sensitivity to 5'-deoxy-5-fluorouridine, confirming that dThdPase is a major pathway in its metabolic activation. nih.gov The affinity of 5'-deoxy-5-fluorouridine for nucleoside phosphorylase isolated from Ehrlich ascites tumor cells was determined to have a Km of 0.633 mM. nih.gov
Table 1: Enzyme Affinity for Various Fluoropyrimidines
| Substrate | Enzyme Source | Km (mM) | Reference |
|---|---|---|---|
| 5'-deoxy-5-fluorouridine | Ehrlich ascites tumor cells | 0.633 | nih.gov |
| 5-fluoro-2'-deoxyuridine (B1346552) | Ehrlich ascites tumor cells | 0.278 | nih.gov |
| 5-fluorouridine (B13573) | Ehrlich ascites tumor cells | 0.049 | nih.gov |
The primary intermediate metabolites in the activation pathway originating from 5'-deoxy-5-fluorouridine are 5-fluorouracil (5-FU) itself, and subsequently, its active nucleotide forms. nih.gov Using liquid chromatography, studies on Ehrlich ascites tumor cells incubated with 5'-deoxy-5-fluorouridine identified 5-FU, 5-fluorouridine 5'-monophosphate (FUMP), and 5-fluorouridine 5'-triphosphate (FUTP) as the detectable metabolic products. nih.gov The formation of these nucleotides is dependent on the initial generation of the 5-FU pool. nih.gov
Fluorine-19 nuclear magnetic resonance (¹⁹F NMR) has been utilized to simultaneously identify all fluorinated metabolites in biofluids from patients treated with 5'-deoxy-5-fluorouridine. nih.gov These studies confirmed the presence of unmetabolized 5'-deoxy-5-fluorouridine and its key metabolite, 5-fluorouracil, in the blood. nih.gov
Catabolism and Inactivation Pathways of this compound and its Fluorouracil-Derived Metabolites
Once 5-fluorouracil is formed, a significant portion (over 80%) is rapidly catabolized, primarily in the liver, through a well-defined pathway that inactivates the compound. medscape.comnih.gov This catabolic route is crucial as deficiencies in the enzymes involved can lead to drug accumulation and severe toxicity. medscape.comnih.govbioengineer.org
The initial and rate-limiting step in the catabolism of 5-FU is its reduction by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). medscape.comnih.gov This reaction converts 5-FU into the non-cytotoxic metabolite 5,6-dihydro-5-fluorouracil (DHFU or 5-FUH₂). nih.govnih.govcaymanchem.com DPD is encoded by the DPYD gene, and genetic variations in this gene can lead to reduced or absent enzyme activity, increasing the risk of severe toxicity from 5-FU-based therapies. medscape.comnih.gov The DPD enzyme catalyzes the conversion of fluorouracil to dihydrofluorouracil, which is an inactive metabolite. nih.govnih.gov This catabolic process is saturable, leading to nonlinear pharmacokinetics where total-body clearance of 5-FU decreases as the dose increases. oncohemakey.com
Following the formation of 5,6-dihydro-5-fluorouracil (DHFU), the catabolic cascade continues. DHFU is hydrolyzed by the enzyme dihydropyrimidinase (DHP) to form α-fluoro-β-ureidopropionic acid (FUPA). Subsequently, the enzyme β-ureidopropionase cleaves FUPA to release ammonia, carbon dioxide, and the final major catabolite, α-fluoro-β-alanine (FBAL). nih.gov
Studies using ¹⁹F NMR on biofluids of patients treated with 5'-deoxy-5-fluorouridine have successfully identified these downstream catabolites, including DHFU, FUPA, and FBAL. nih.govnih.gov High concentrations of FUPA and FBAL were found in plasma, and FBAL was a major excretory product in urine along with the unmetabolized parent drug. nih.gov While FBAL is considered an inactivation product, some studies have investigated its potential biological effects. uiowa.edunih.gov
Intracellular Pool Dynamics and Interconversion of Nucleosides and Nucleotides
Upon cellular uptake, this compound undergoes a pivotal conversion to 5-fluorouracil (5-FU). This reaction is catalyzed by the enzyme thymidine phosphorylase (TP), also referred to as pyrimidine nucleoside phosphorylase. nih.gov The absence of a 5'-hydroxyl group on the ribose moiety of this compound precludes its direct phosphorylation to a nucleotide form. nih.gov Therefore, its bioactivation is entirely dependent on this initial phosphorolytic cleavage to release 5-FU.
Once formed, 5-FU enters the anabolic pathway of fluoropyrimidines, leading to the formation of several key cytotoxic metabolites. These include 5-fluorouridine 5'-monophosphate (FUMP), which is subsequently phosphorylated to 5-fluorouridine 5'-diphosphate (FUDP) and then to 5-fluorouridine 5'-triphosphate (FUTP). nih.govnih.gov Another critical metabolite is 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP), a potent inhibitor of thymidylate synthase. nih.govnih.gov
The intracellular concentrations of these metabolites can vary significantly and accumulate over time. A study on peripheral blood mononuclear cells (PBMCs) from patients treated with capecitabine (B1668275), an oral prodrug that is metabolized to this compound, provides insight into these dynamics. In this study, while FdUTP and FdUMP concentrations were below the limit of detection, FUTP levels were quantifiable and showed considerable inter-individual variation and accumulation. On the first day of treatment, FUTP concentrations ranged from below the limit of detection to 1.0 μM, and by day 14, these levels had increased, ranging from 0.64 to 14 μM. nih.gov This accumulation of FUTP within the cells highlights the dynamic nature of the intracellular nucleotide pools following administration of a this compound precursor.
In vitro studies with human colon carcinoma HCT116 cells exposed to 5-FU have also allowed for the identification of a range of intracellular anabolic metabolites, including 5-fluorouridine (5-FUrd), FUMP, FUDP, FUTP, 5-fluoro-2'-deoxyuridine (5-FdUrd), and FdUMP, as well as sugar-conjugated metabolites like 5-FUDP-Hex and 5-FUDP-HexNAc. nih.gov
Table 1: Intracellular FUTP Concentrations in PBMCs of Patients Treated with Capecitabine
| Time Point | FUTP Concentration Range (μM) | Mean Area Under the Curve (AUC) (μM·h) |
| Day 1 | 2.0 ± 1.9 | |
| Day 14 | 0.64 - 14 | 28 ± 19 |
| Data sourced from a study on patients receiving capecitabine, a prodrug of this compound. nih.gov | ||
| LOD: Limit of Detection |
Comparative Metabolic Profiling Across Different Biological Systems (e.g., cell lines, animal tissues)
The metabolic activation of this compound to 5-FU exhibits significant variability across different biological systems, a factor that is largely attributed to the differential expression of thymidine phosphorylase.
Tumor vs. Normal Tissues
A key aspect of the pharmacological rationale for using this compound is the observation that thymidine phosphorylase activity is often elevated in tumor tissues compared to adjacent normal tissues. This differential expression is thought to lead to a more targeted release of cytotoxic 5-FU within the tumor microenvironment. For instance, in patients with hepatocellular carcinoma who received oral this compound, the concentration of 5-FU was found to be significantly higher in the periphery of the tumor tissue (10.5 ± 1.6 μg/g) compared to the surrounding non-cancerous liver tissue (5.6 ± 0.8 μg/g). nih.gov However, this tumor-selective accumulation is not universally observed. A study involving patients with large bowel cancer who were administered this compound found no significant difference in 5-FU concentrations between the cancerous tissue (0.034 ± 0.020 μg/g) and the normal large bowel tissue (0.033 ± 0.024 μg/g). nih.gov
Different Cancer Cell Lines
The metabolic profile of this compound and its downstream metabolites also varies considerably among different cancer cell lines, which can influence their sensitivity to the drug. A comparative study of two human gastrointestinal tumor cell lines, HuTu 80 and HT 29, which exhibit a 20-fold difference in their sensitivity to 5-FU, revealed that the less sensitive HuTu 80 cells had a 6-fold greater level of 5-FU incorporation into RNA compared to the more sensitive HT 29 cells. nih.gov This suggests that the ultimate cytotoxic mechanism can be influenced by the metabolic routing of 5-FU within different cell types.
Furthermore, the level of thymidine phosphorylase activity has been shown to correlate with the antitumor efficacy of this compound in various murine tumor models. Cell lines such as P388 leukemia, Ehrlich ascites carcinoma, sarcoma 180, colon 26 carcinoma, and Lewis lung carcinoma, which contain high levels of the enzyme, respond well to treatment with this compound. nih.gov Conversely, in A549 lung cancer cells, it has been suggested that the endogenous levels of thymidine phosphorylase may be too low for a significant conversion of doxifluridine (B1684386) to 5-FU to occur. nih.gov
Table 2: Comparative 5-FU Concentrations in Human Tissues After Oral this compound Administration
| Tissue Type | 5-FU Concentration (μg/g) | Study Population |
| Hepatocellular Carcinoma | ||
| Liver Tissue | 5.6 ± 0.8 | Patients with Hepatocellular Carcinoma |
| Central Tumor Tissue | 5.9 ± 0.9 | Patients with Hepatocellular Carcinoma |
| Peripheral Tumor Tissue | 10.5 ± 1.6 | Patients with Hepatocellular Carcinoma |
| Large Bowel Cancer | ||
| Normal Large Bowel Tissue | 0.033 ± 0.024 | Patients with Large Bowel Cancer |
| Cancerous Large Bowel Tissue | 0.034 ± 0.020 | Patients with Large Bowel Cancer |
| Data compiled from separate studies. nih.govnih.gov |
Animal Tissues
Studies in animal models have also revealed tissue-specific differences in the expression of thymidine phosphorylase. In mice, the enzyme levels were found to be highest in the small intestine and stomach. In rats, high levels of the enzyme were also observed in the lungs. nih.gov These findings in preclinical models underscore the importance of the metabolic landscape in determining the tissue-specific effects of this compound.
Enzymatic Interactions and Kinetic Analysis of 5 Deoxy 5 Fluoro 5,6 Dihydrouridine
Substrate Recognition and Catalytic Efficiency of Enzymes Involved in Activation
The conversion of the prodrug 5'-DFUR to the active cytotoxic agent 5-fluorouracil (B62378) (5-FU) is a critical activation step mediated primarily by pyrimidine (B1678525) nucleoside phosphorylases. The efficiency of this conversion is a key determinant of therapeutic efficacy.
The activation of 5'-DFUR is catalyzed by pyrimidine nucleoside phosphorylases (PyNPase), a class of enzymes that includes thymidine (B127349) phosphorylase (TP) and uridine (B1682114) phosphorylase (UP). nih.govnih.gov Research has shown that in human tumors, this conversion is predominantly carried out by thymidine phosphorylase. nih.govelsevierpure.com Studies have demonstrated that the activity of these phosphorylases is often significantly higher in tumor tissues compared to adjacent normal tissues, which may contribute to the selective antitumor activity of 5'-DFUR. nih.govjst.go.jp
The affinity of these enzymes for their substrates can be quantified by the Michaelis-Menten constant (Km). A partially purified thymidine phosphorylase from human lung cancer was found to have a Km value of 1.69 x 10-3 M for 5'-DFUR. elsevierpure.comjst.go.jp For comparison, the same enzyme preparation showed a Km of 2.43 x 10-4 M for its natural substrate, thymidine, indicating a higher affinity for the natural nucleoside. elsevierpure.comjst.go.jp The rate of conversion of 5'-DFUR to 5-FU varies significantly among different cell lines, with reported rates ranging from 0.4 to 50 nmol 5-FU/h/106 cells in colon cancer cells. nih.gov Transfecting cancer cells with the gene for thymidine phosphorylase can dramatically increase their sensitivity to 5'-DFUR by approximately 100-fold, highlighting the enzyme's crucial role in the drug's activation. nih.govcapes.gov.br
| Enzyme | Substrate | Km (M) | Source |
| Thymidine Phosphorylase | 5'-DFUR | 1.69 x 10-3 M | jst.go.jp, elsevierpure.com |
| Thymidine Phosphorylase | Thymidine | 2.43 x 10-4 M | jst.go.jp, elsevierpure.com |
Interactive Data Table: Kinetic parameters of Thymidine Phosphorylase.
The specificity of enzymes like pyrimidine-nucleoside phosphorylase for substrates such as 5'-DFUR is dictated by the precise three-dimensional structure of the enzyme's active site. This catalytic pocket is shaped by specific amino acid residues that interact with the substrate through various non-covalent forces. A proposed mechanism for pyrimidine-nucleoside phosphorylase involves the polarization of the N1-C1' glycosidic bond of the nucleoside substrate. ebi.ac.uk This polarization is facilitated by positively charged residues, such as arginine and lysine, within the active site that stabilize the electron flow into the pyrimidine ring. ebi.ac.uk This process creates a partial positive charge at the C1' position of the ribose sugar, leading to the formation of a stabilized oxocarbenium ion intermediate. ebi.ac.uk The phosphate (B84403) molecule then acts as a nucleophile, attacking the C1' position to cleave the glycosidic bond, releasing the pyrimidine base (in this case, 5-FU) and alpha-D-ribose 1-phosphate. ebi.ac.uk The specificity for different pyrimidine nucleosides arises from the unique fit and hydrogen-bonding patterns between the substrate and the amino acid side chains lining the active site.
Enzyme Inhibition Studies by 5'-Deoxy-5-fluoro-5,6-dihydrouridine and its Metabolites
Once 5-FU is formed, it can enter two major pathways: an anabolic (activation) pathway leading to the inhibition of essential enzymes for DNA synthesis, or a catabolic (degradation) pathway.
Dihydropyrimidine (B8664642) dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of 5-FU. nih.gov This enzyme converts 5-FU into 5-fluoro-5,6-dihydrouracil (5-FDHU), an inactive metabolite. The compound this compound is structurally related to this catabolite. The activity of DPD is a critical factor, as over 80% of an administered 5-FU dose can be broken down by this enzyme, primarily in the liver. nih.gov
Kinetic analysis of the reverse reaction, the oxidation of (R)-5-fluoro-5,6-dihydrouracil by DPD, has been performed. The enzyme exhibits a Km of 210 µM and a kcat of 0.026 sec-1 for this substrate. The catalytic efficiency (kcat/Km) for the oxidation of this dihydrouracil (B119008) derivative is approximately 14-fold lower than for the natural substrate, 5,6-dihydrouracil. In the physiologically relevant direction, DPD catalyzes the reduction of 5-FU with much greater efficiency, showing a Km of 0.70 µM and a kcat of 3 sec-1. This indicates that the enzymatic equilibrium strongly favors the catabolism of 5-FU over the formation of 5-FU from its dihydrogenated form.
| Enzyme | Reaction Direction | Substrate | Km (µM) | kcat (sec-1) | Source |
| Dihydropyrimidine Dehydrogenase (DPD) | Oxidation | (R)-5-fluoro-5,6-dihydrouracil | 210 | 0.026 | N/A |
| Dihydropyrimidine Dehydrogenase (DPD) | Reduction | 5-Fluorouracil (5-FU) | 0.70 | 3 | N/A |
Interactive Data Table: Kinetic parameters of Dihydropyrimidine Dehydrogenase.
The primary mechanism of 5-FU's cytotoxic action involves the inhibition of thymidylate synthase (TS), an essential enzyme for DNA synthesis and repair. nih.gov In the anabolic pathway, 5-FU is converted into the active metabolite 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). FdUMP acts as a potent inhibitor of TS.
The inhibition mechanism involves FdUMP binding to the nucleotide-binding site of TS. This binding facilitates the formation of a stable, inhibitory ternary covalent complex between FdUMP, the TS enzyme, and the folate cofactor N5,N10-methylenetetrahydrofolate. This complex effectively blocks the normal substrate, deoxyuridine monophosphate (dUMP), from accessing the enzyme's active site. The result is the cessation of deoxythymidine monophosphate (dTMP) production, which is a crucial precursor for DNA replication. This depletion of dTMP leads to imbalances in deoxynucleotide pools, disruption of DNA synthesis, and ultimately, cell death. nih.gov
Investigation of Other Purine (B94841) and Pyrimidine Pathway Enzymes Modulated by this compound or its Metabolites
The introduction of fluoropyrimidines like 5'-DFUR and its subsequent metabolites into the cellular environment can have broader effects on purine and pyrimidine metabolism beyond the direct inhibition of thymidylate synthase. The cellular machinery for nucleotide synthesis involves both de novo and salvage pathways, which are tightly regulated to meet cellular demands.
Molecular Mechanisms of Cellular and Subcellular Action
Impact on Nucleic Acid Synthesis and Integrity
The primary modes of action of 5'-Deoxy-5-fluoro-5,6-dihydrouridine's active metabolites involve the disruption of both DNA and RNA synthesis and function. This is achieved through direct enzyme inhibition and the fraudulent incorporation of fluorinated nucleosides into nucleic acid chains. In mammalian cells, 5-FU is metabolized into three principal active forms: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP). researchgate.netresearchgate.net
A cornerstone of the compound's mechanism is the potent inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidine (B1678525) nucleotides. nih.gov The metabolite 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP) is a powerful inhibitor of thymidylate synthase. patsnap.comnih.gov TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for the synthesis of deoxythymidine triphosphate (dTTP), one of the four essential building blocks of DNA. patsnap.comresearchgate.net
FdUMP binds to the nucleotide-binding site of TS, forming a stable ternary complex with the enzyme and the folate cofactor 5,10-methylenetetrahydrofolate. researchgate.netnih.gov This covalent complex effectively blocks the normal catalytic function of TS, leading to a severe depletion of the intracellular dTMP and consequently the dTTP pool. researchgate.netnih.gov The halt in dTMP production directly inhibits DNA synthesis and repair, which is particularly cytotoxic to rapidly proliferating cells. nih.govpatsnap.com Studies have shown that cytotoxic concentrations of 5'-dFUrd lead to the complete inhibition of thymidylate synthase activity, which correlates with a marked and rapid suppression of DNA synthesis. nih.gov
In addition to disrupting DNA synthesis, the metabolite fluorouridine triphosphate (FUTP) is erroneously recognized by RNA polymerases and incorporated into various types of RNA, including ribosomal RNA (rRNA), messenger RNA (mRNA), and small nuclear RNA (snRNA). researchgate.netpatsnap.comnih.gov This incorporation is extensive; in some cell lines, the amount of 5-FU integrated into RNA can be thousands of times higher than its incorporation into DNA. nih.gov
The presence of 5-fluorouracil (B62378) within RNA molecules leads to significant functional consequences:
Disruption of RNA Processing: The incorporation of FUTP can interfere with the normal processing and splicing of pre-mRNA into mature mRNA. patsnap.com
Impaired Ribosome Biogenesis: Integration into rRNA, the most abundant RNA species, can disrupt the assembly and function of ribosomes (termed "F-ribosomes"), the cellular machinery for protein synthesis. nih.gov
Altered Protein Synthesis: The combination of dysfunctional mRNA and impaired ribosomes contributes to errors in translation and a general suppression of protein synthesis. patsnap.comnih.gov While direct effects on RNA and protein synthesis may not be immediately measurable, suppression is often observed after prolonged exposure. nih.gov
The third major mechanism involves the metabolite 5-fluorodeoxyuridine triphosphate (FdUTP), which can be mistakenly incorporated into the DNA strand by DNA polymerases in place of the natural nucleotide, dTTP. nih.govnih.govdrugdiscoverynews.com While the inhibition of thymidylate synthase depletes dTTP, it simultaneously causes an accumulation of dUTP and its fluorinated analog, FdUTP, increasing the likelihood of their incorporation. researchgate.netnih.gov
The presence of uracil (B121893) or its fluorinated analog in the DNA helix is recognized as damage by the cell's repair machinery. nih.govpsu.edu The enzyme uracil-DNA glycosylase (UNG) attempts to excise the fraudulent base, creating an abasic (AP) site in the DNA strand. nih.govnih.gov This process, part of the base excision repair (BER) pathway, can lead to the formation of single-strand breaks. nih.gov If these breaks are numerous or occur in close proximity, they can be converted into lethal double-strand breaks, particularly during DNA replication. nih.gov This accumulation of DNA damage contributes significantly to the cytotoxic effects of the drug. nih.gov
Effects on Cell Cycle Progression and Regulation
The profound impact on nucleic acid synthesis directly influences the cell's ability to progress through the cell cycle. The depletion of dTTP and the accumulation of DNA damage act as potent signals for cell cycle arrest, primarily in the S-phase (the DNA synthesis phase). nih.govnih.gov Studies in breast cancer cells have demonstrated that administration of 5'-DFUR leads to an accumulation of cells in the S-phase, suggesting that the drug acts to inhibit cell cycle progression during the DNA synthesis stage. nih.gov This S-phase arrest is a consequence of replication stress, where the cell halts division to attempt repair of the extensive DNA damage before proceeding. patsnap.comnih.gov If the damage is too severe to be repaired, this arrest can lead to the initiation of cell death pathways.
Table 1: Effect of 5'-DFUR on Cell Cycle Phases in Breast Cancer Cells
| Condition | Change in G1-Phase | Change in S-Phase | Change in G2+M Phases | Reference |
|---|---|---|---|---|
| Patients with tumors ≥ 5 cm (dosage < 4,800 mg) | Decrease | Significant Increase (p=0.027) | Not specified | nih.gov |
| ER(-) Patients in dosing groups | Significant Difference | Increasing Tendency | Significant Difference | nih.gov |
Induction of Cellular Stress Responses and Apoptosis Pathways
The cellular damage induced by the metabolites of this compound triggers a cascade of stress responses that ultimately converge on apoptosis, or programmed cell death. The DNA damage resulting from both TS inhibition and FdUTP incorporation is a powerful trigger for apoptotic pathways. patsnap.com This damage leads to cell cycle arrest and, if unresolved, activates apoptotic signaling. patsnap.com
Furthermore, exposure to the active metabolite 5-fluorouridine (B13573) has been shown to cause a time-dependent increase in the percentage of apoptotic cells. nih.gov This process involves typical apoptotic changes such as chromatin condensation and nuclear fragmentation. nih.gov The induction of apoptosis is a key component of the compound's therapeutic effect, ensuring the elimination of damaged cancer cells. patsnap.comnih.gov
Modulation of Gene Expression and Protein Synthesis
The widespread interference with RNA and DNA metabolism leads to significant alterations in global gene expression. Studies using cDNA microarrays to analyze cells treated with 5-fluorouridine revealed a diverse pattern of gene expression changes during the induction of apoptosis. nih.gov This is not simply a result of global transcription inhibition but a more complex regulatory response.
Research has identified numerous genes that are either significantly upregulated or downregulated. nih.gov For instance, one study found that 33 genes were upregulated by five-fold or more, including a cluster of growth factors and cytokines, while 124 genes were downregulated by a similar margin. nih.gov This demonstrates that the cell actively modulates its gene expression profile in response to the drug-induced stress, which goes beyond a simple global shutdown of RNA synthesis and processing. nih.gov The ultimate effect of RNA damage and altered gene expression is a disruption of protein synthesis, further contributing to cytotoxicity. nih.govpatsnap.com
Table 2: Examples of Gene Expression Modulation by 5-fluorouridine
| Regulation | Gene/Gene Category Examples | Fold Change | Reference |
|---|---|---|---|
| Upregulated | Growth factors, cytokines, chemokines (e.g., IL-3, IL-4) | ≥ 5-fold | nih.gov |
| Upregulated | MIC-1 | Up to 100-fold | nih.gov |
| Downregulated | 124 genes across various classifications | ≥ 5-fold | nih.gov |
Subcellular Localization and Distribution Studies
The cellular uptake and subsequent subcellular distribution of a drug are critical determinants of its pharmacological activity. For this compound, also known as doxifluridine (B1684386), its journey into the cell and localization within subcellular compartments are intrinsically linked to its mechanism of action as a prodrug.
Following administration, this compound is transported into the cell, where it undergoes enzymatic conversion to the active cytotoxic agent, 5-fluorouracil (5-FU). Research indicates that the primary site of this conversion, and therefore the principal subcellular location of this compound prior to its metabolism, is the cytoplasm. nih.govcaymanchem.com
Studies have demonstrated that the prodrug is delivered into the cytosol of various cell types, including human mesenchymal stem cells and cancer cells. nih.gov Within this compartment, the key enzyme responsible for the activation of this compound is thymidine (B127349) phosphorylase (TP). nih.govnih.gov This enzyme catalyzes the conversion of the prodrug into 5-FU. In addition to the cytosol, some activation of doxifluridine to 5-FU has been reported to occur in the microsomes of human liver cells. caymanchem.com
Once converted to 5-FU, the active metabolites can then exert their effects in various subcellular locations. For instance, the 5-FU metabolite 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) inhibits thymidylate synthase in the nucleus, thereby disrupting DNA synthesis. Another metabolite, 5-fluorouridine triphosphate (FUTP), can be incorporated into RNA, affecting RNA processing and function.
The table below summarizes the key aspects of the subcellular localization and the enzymes involved in the metabolism of this compound.
| Subcellular Location | Associated Process | Key Enzymes |
| Cytoplasm/Cytosol | Primary site of prodrug activation | Thymidine Phosphorylase (TP) |
| Microsomes (Liver) | Site of prodrug activation | Not specified |
| Nucleus | Site of action of 5-FU metabolites | Thymidylate Synthase (target of FdUMP) |
| Ribosomes | Site of action of 5-FU metabolites | RNA Polymerases (for FUTP incorporation) |
Preclinical in Vitro and in Vivo Studies on Biological Activity
Cellular Viability and Proliferation Assays in Various Cell Lines
The cytotoxic and antiproliferative effects of 5-DFDHU and its parent compounds have been assessed across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these evaluations.
For instance, the related compound 5-fluoro-2'-deoxycytidine (FdCyd) demonstrated significant in vitro activity, reducing the proliferation of cell spheres derived from mouse models of Group 3 medulloblastoma, ependymoma, and choroid plexus carcinoma at nanomolar concentrations.
The IC50 values for doxifluridine (B1684386) (5'-deoxy-5-fluorouridine), a closely related compound, have been determined in oral squamous cell carcinoma (OSCC) cell lines. Real-time cell analysis has shown that the cytotoxic reactions to doxifluridine occur almost immediately after treatment.
Below is an interactive table summarizing representative IC50 values for related fluoropyrimidine compounds in various cancer cell lines.
Assessment of Macromolecular Synthesis Inhibition in Cellular Models
The mechanism of action of fluoropyrimidines often involves the inhibition of DNA and RNA synthesis, leading to cell death. Studies have investigated the impact of 5-DFDHU's parent compounds on these critical cellular processes.
For example, 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd), a metabolite of 5-fluorouracil (B62378), has been shown to cause transient but incomplete suppression of DNA synthesis. In L1210 cells, a 6-hour incubation with 3 µM FdUrd reduced DNA synthesis to 25% of the control rate. This inhibition is a key aspect of its anticancer activity.
The incorporation of radiolabeled precursors into DNA and RNA is a common method to assess the inhibition of macromolecular synthesis. The conversion of 5'-dFUrd to 5-fluorouracil (5-FU) is crucial for its activity, as 5-FU metabolites can be incorporated into RNA and inhibit thymidylate synthase, an enzyme essential for DNA synthesis.
Mechanistic Studies in Animal Models of Disease
Preclinical animal models are essential for evaluating the efficacy and pharmacokinetics of new drug candidates before they can be considered for human trials.
5'-dFUrd has demonstrated significant antitumor activity in preclinical models. In a study using Ehrlich ascites tumor cells in CF-1 mice, 5'-dFUrd was found to be a more effective antitumor agent and less toxic over a wide dosage range compared to other agents tested. Its efficacy was measured by its ability to prevent the gross development of inoculated tumors and by 45-day survival rates.
However, it is important to note that promising in vitro activity does not always translate to in vivo efficacy. For instance, while FdCyd showed potent in vitro activity against pediatric brain tumor cells, it failed to produce a significant therapeutic response in vivo in mouse models of these tumors.
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. The metabolism of 5'-dFUrd has been investigated in preclinical species. In mice, the only detectable metabolic products of 5'-dFUrd were 5-fluorouracil (FUra), 5-fluorouridine (B13573) 5'-monophosphate, and 5-fluorouridine 5'-triphosphate. Novel metabolites were not found in the acid-soluble fraction or in plasma.
The pharmacokinetic profile of FdCyd has been evaluated in cynomolgus monkeys. After intravenous administration, the half-life of FdCyd ranged from 22 to 56 minutes, with a clearance of approximately 15 mL/min/kg. The oral bioavailability of FdCyd was found to increase when co-administered with tetrahydrouridine (THU), an inhibitor of cytidine (B196190) deaminase.
Below is an interactive table summarizing key pharmacokinetic parameters for related fluoropyrimidine compounds in preclinical species.
Correlation between Enzyme Activities in Tissues and Biological Outcomes
The biological activity of 5-DFDHU and its parent compounds is often dependent on their enzymatic conversion to active metabolites. The formation of 5-fluorouracil from 5'-dFUrd appears to be mediated by nucleoside phosphorylase. The affinity of 5'-dFUrd for this enzyme, as indicated by its Km value (0.633 mM), is similar to that of 5-fluoro-2'-deoxyuridine (Km, 0.278 mM) but much lower than that of 5-fluorouridine (Km, 0.049 mM) in Ehrlich ascites tumor cells.
The production of active metabolites like 5-fluorouridine 5'-triphosphate and 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) is dependent on the initial expansion of the FUra pool. Although FdUMP was not detectable as an acid-soluble metabolite, significant inhibition of thymidylate synthetase activity was observed in cells incubated with 5'-dFUrd, suggesting the production of FdUMP. This enzymatic conversion is critical for the antineoplastic activity of 5'-dFUrd.
Mechanisms of Resistance and Strategies for Efficacy Enhancement
Intrinsic and Acquired Resistance Mechanisms
Alterations in Prodrug-Activating Enzyme Expression and Activity (e.g., Pyrimidine (B1678525) Nucleoside Phosphorylase, Thymidine (B127349) Phosphorylase)
The efficacy of the oral prodrug capecitabine (B1668275) is dependent on a three-step enzymatic conversion to the active cytotoxic agent, 5-fluorouracil (B62378) (5-FU). patsnap.com The final and rate-limiting step in this activation cascade is catalyzed by the enzyme Thymidine Phosphorylase (TP). patsnap.comnih.gov This enzyme is often found in higher concentrations within tumor cells compared to normal tissues, a feature intended to create tumor-selective activation of the drug. patsnap.comnih.govcancernetwork.com
However, alterations in the expression and activity of TP are a significant mechanism of resistance. oncodaily.com
Reduced TP Expression: A low level of TP expression within the tumor tissue limits the conversion of capecitabine's intermediate metabolite, 5'-deoxy-5-fluorouridine (5'-DFUR), into the active 5-FU. oncodaily.com This reduction in activation leads to lower intracellular concentrations of the cytotoxic agent, thereby diminishing its anti-tumor effect. oncodaily.com
Clinical Correlation: Research has demonstrated a correlation between TP expression levels in tumors and the clinical response to capecitabine-based therapy. Higher TP expression is often associated with better treatment outcomes, making it a potential predictive biomarker for sensitivity to the drug. cancernetwork.comnih.gov
Table 1: Research Findings on Thymidine Phosphorylase (TP) Expression and Clinical Response
| Study Focus | Patient Cohort | Key Finding | Citation |
| TP as a Predictive Marker | 24 xenograft models | The antitumor activity of capecitabine and 5'-DFUR showed a significant correlation with the mRNA levels of TP. | spandidos-publications.com |
| TP Expression and Survival | 61 metastatic breast cancer patients | Patients with TP-expressing tumors who had prior treatment with taxanes showed a significantly longer time to progression (7.3 months vs. 3.4 months). | nih.gov |
| TP mRNA Levels and Response | Metastatic colorectal cancer patients | Response to treatment was significantly more likely in tumors with TP mRNA levels greater than the mean (86% vs 38%). | cancernetwork.com |
Upregulation of Catabolic Enzymes (e.g., Dihydropyrimidine (B8664642) Dehydrogenase)
The primary route of inactivation for 5-FU is its conversion into the inactive metabolite 5-fluoro-5,6-dihydrouracil, also known as dihydrofluorouracil (FUH2). drugbank.comnih.gov This is the compound 5'-Deoxy-5-fluoro-5,6-dihydrouridine. This catabolic process is driven by the enzyme Dihydropyrimidine Dehydrogenase (DPD). nih.govnih.gov
Upregulation of DPD is a critical mechanism of resistance to 5-FU. spandidos-publications.com
Increased 5-FU Inactivation: Elevated levels or activity of DPD within tumor cells lead to the rapid degradation of more than 80% of an administered 5-FU dose into the inactive FUH2 metabolite. nih.gov This prevents 5-FU from reaching its cellular targets and exerting its cytotoxic effects.
TP/DPD Ratio: The balance between the activating enzyme TP and the catabolizing enzyme DPD is a crucial determinant of drug efficacy. A high TP/DPD ratio in tumor tissues is a significant predictor of sensitivity to capecitabine and its intermediates. spandidos-publications.com Conversely, a low ratio, indicating high DPD activity, is associated with resistance.
Variations in the DPYD gene, which encodes the DPD enzyme, can lead to reduced or absent enzyme activity. arupconsult.com While this is primarily associated with severe drug toxicity due to the inability to break down 5-FU, it underscores the enzyme's pivotal role in the drug's metabolic pathway. arupconsult.comnih.govnih.gov
Table 2: Enzymes in Capecitabine Activation and Catabolism
| Enzyme | Role | Pathway Step | Impact on Efficacy |
| Carboxylesterase | Prodrug Activation | Capecitabine → 5'-DFCR | Essential for initial conversion |
| Cytidine (B196190) Deaminase | Prodrug Activation | 5'-DFCR → 5'-DFUR | Essential for intermediate conversion |
| Thymidine Phosphorylase (TP) | Prodrug Activation | 5'-DFUR → 5-Fluorouracil (5-FU) | Rate-limiting activating step; low levels cause resistance |
| Dihydropyrimidine Dehydrogenase (DPD) | Catabolism/Inactivation | 5-FU → This compound (FUH2) | Rate-limiting catabolic step; high levels cause resistance |
Modifications in Target Enzyme Expression (e.g., Thymidylate Synthase Amplification)
The primary mechanism of 5-FU's cytotoxicity is the inhibition of Thymidylate Synthase (TS), an enzyme essential for the de novo synthesis of thymidylate (dTMP), a necessary precursor for DNA replication and repair. nih.govoncodaily.comnih.gov
Modifications in TS expression are a well-established mechanism of resistance.
TS Overexpression/Amplification: An increase in the amount of TS protein, often due to the amplification of the TS gene, is a common finding in fluoropyrimidine-resistant tumors. oncodaily.comnih.gov This overexpression allows the cancer cells to maintain sufficient TS activity for DNA synthesis despite the presence of the inhibitory drug. oncodaily.com
Gene Polymorphisms: The promoter region of the TS gene can contain double or triple tandem repeats of a specific sequence. Patients with tumors homozygous for the triple repeat (L/L) genotype have been shown to have higher TS expression and may exhibit a poorer response to capecitabine compared to those with the double repeat (S/S) variant. nih.gov
Table 3: Research Findings on Thymidylate Synthase (TS) and Clinical Response
| Study Focus | Patient Cohort | Key Finding | Citation |
| TS Gene Polymorphism | 24 metastatic colorectal cancer patients | 75% of patients with the S/S variant responded to capecitabine, compared to only 8% of those with the S/L variant and 25% with the L/L variant. | nih.gov |
| TS as a Resistance Marker | MCF7 breast cancer cell lines | Cells resistant to 5-FU showed significantly increased levels of thymidylate synthase. | nih.gov |
| TS Expression in Tumor Subtypes | 120 breast cancer patients | TS expression was significantly higher in aggressive triple-negative breast cancer (TNBC) and high-grade tumors, associating it with a chemoresistant phenotype. | nih.gov |
Role of Nucleotide Salvage and De Novo Pyrimidine Synthesis Pathways in Resistance
Cells have two main pathways for synthesizing the nucleotides required for DNA and RNA: the de novo synthesis pathway, which builds them from simpler molecules, and the salvage pathway, which recycles pre-existing bases and nucleosides. nih.govslideshare.net Fluoropyrimidines function by blocking the de novo pathway.
However, the salvage pathway can provide an escape route for cancer cells.
Bypassing the Blockade: When 5-FU inhibits Thymidylate Synthase, it blocks the primary route for thymidylate production. Some cancer cells can compensate for this by increasing their reliance on the nucleotide salvage pathway. nih.gov This pathway can recover thymidine from the cellular environment or from the breakdown of old DNA, convert it to thymidylate using the enzyme thymidine kinase, and thereby bypass the 5-FU-induced block. nih.govwikipedia.org This ability to switch to the salvage pathway is a key mechanism of acquired resistance. nih.gov
Research into Strategies for Overcoming Resistance
Co-administration with Metabolic Modulators (e.g., DPD Inhibitors)
Given that the upregulation of DPD leads to resistance by rapidly converting 5-FU into the inactive metabolite this compound, a logical therapeutic strategy is to inhibit this enzyme. nih.gov Research has focused on the co-administration of DPD inhibitors with fluoropyrimidines to enhance their efficacy.
The goal of this approach is to modulate the drug's metabolism to increase its therapeutic index. By blocking DPD, these modulators prevent the premature breakdown of 5-FU, leading to:
Increased bioavailability of active 5-FU.
Prolonged exposure of tumor cells to the cytotoxic agent.
Potentially overcoming resistance in tumors that have high DPD expression. nih.govascopubs.org
An example of this strategy is seen in the combination drug S-1, which includes the DPD inhibitor gimeracil (B1684388) (CDHP). Gimeracil is a potent inhibitor of DPD and has been shown to reversibly inhibit the enzyme, increasing the plasma concentration of 5-FU. ascopubs.org This approach represents a clear strategy to counteract the resistance mechanism directly involving the formation of this compound.
Genetic Manipulation of Metabolizing Enzyme Levels in Model Systems
The sensitivity of cancer cells to fluoropyrimidine prodrugs is critically dependent on the expression levels of key metabolizing enzymes. In model systems, researchers have genetically altered these enzyme levels to study their direct impact on drug resistance and to explore strategies for enhancing therapeutic efficacy.
One of the pivotal enzymes in the activation of 5'-deoxy-5-fluorouridine (5'-dFUR) is thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), which catalyzes its conversion to the active drug 5-fluorouracil (5-FU). nih.govnih.gov Studies have demonstrated that the expression level of TP directly correlates with a cell's sensitivity to 5'-dFUR. In one key experiment, the human breast cancer cell line MCF-7, which has low endogenous TP levels, was transfected with the cDNA for thymidine phosphorylase. The resulting clones, which expressed high levels of the enzyme, showed a dramatic increase in sensitivity to 5'-dFUR, with the IC50 value (the concentration required to inhibit growth by 50%) being reduced by up to 165-fold compared to the parent cell line. capes.gov.br This highlights that low TP expression can be a primary mechanism of resistance and that artificially increasing its expression can restore drug sensitivity.
Conversely, the enzyme dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene, is the rate-limiting enzyme in the catabolism of 5-FU, converting it into an inactive metabolite. nih.govnih.gov Overexpression of DPD is a known mechanism of resistance. nih.gov Genetic variations (polymorphisms) in the DPYD gene can lead to DPD deficiency, which significantly increases the risk of severe toxicity from fluoropyrimidine treatment due to reduced drug clearance. nih.govnih.gov Model systems are used to study these naturally occurring genetic variants to understand how they impact drug metabolism and patient outcomes.
Epigenetic modifications, such as promoter methylation, have also been identified as a mechanism for regulating the expression of metabolizing enzymes. In cancer cell lines that lacked TP activity, researchers found extensive methylation in the TP promoter region, which silences gene expression. nih.gov Treatment of these cells with the demethylating agent 5-aza-2'-deoxycytidine led to a dose-dependent increase in TP mRNA and protein levels, effectively reactivating the gene. nih.gov This demonstrates that epigenetic manipulation can reverse this form of resistance.
Modern gene-editing technologies like CRISPR/Cas9 are now being employed to create more sophisticated models of drug resistance. cancer.govnih.gov These tools allow for precise editing of the genes encoding metabolizing enzymes, enabling researchers to study the effects of specific mutations or changes in expression levels in a controlled manner. fusfoundation.org For example, using random sequence mutagenesis, researchers have created drug-resistant mutants of thymidylate synthase (the ultimate target of 5-FU) in E. coli models to identify specific amino acid substitutions that confer resistance. nih.gov
Table 1: Impact of Genetic Manipulation of Thymidine Phosphorylase (TP) in MCF-7 Cells This table summarizes the findings from a study where MCF-7 breast cancer cells were genetically modified to express higher levels of Thymidine Phosphorylase (TP), the enzyme that activates the prodrug 5'-deoxy-5-fluorouridine (5'-DFUR).
| Cell Line | TP Expression Level | Sensitivity to 5'-DFUR (IC50) | Fold Increase in Sensitivity | Reference |
|---|---|---|---|---|
| Parental MCF-7 | Low | High (less sensitive) | Baseline | capes.gov.br |
| Transfected MCF-7 (Clone 4) | High | Low (more sensitive) | Up to 165-fold | capes.gov.br |
Table 2: Genetic Mechanisms Affecting Fluoropyrimidine Metabolizing Enzymes This table outlines key enzymes involved in fluoropyrimidine metabolism and how their genetic or epigenetic status is studied in model systems to understand drug resistance.
| Enzyme | Gene | Function in Drug Metabolism | Genetic/Epigenetic Manipulation in Model Systems | Consequence of Manipulation | Reference |
|---|---|---|---|---|---|
| Thymidine Phosphorylase (TP) | TYMP | Activates 5'-dFUR to 5-FU | Gene transfection to increase expression | Increased sensitivity to 5'-dFUR | capes.gov.br |
| Thymidine Phosphorylase (TP) | TYMP | Activates 5'-dFUR to 5-FU | Treatment with demethylating agents | Reactivation of silenced gene expression | nih.gov |
| Dihydropyrimidine Dehydrogenase (DPD) | DPYD | Inactivates 5-FU | Study of natural gene polymorphisms | Identifies basis for drug toxicity/resistance | nih.govnih.gov |
| Thymidylate Synthase (TS) | TYMS | Target of 5-FU active metabolite | Random sequence mutagenesis | Creation of drug-resistant enzyme variants | nih.gov |
Development of Novel Analogs with Modified Susceptibility to Resistance Mechanisms
A primary strategy to overcome resistance to fluoropyrimidines is the rational design of novel analogs that can either bypass the resistance mechanisms or have an improved therapeutic profile. The development of 5'-deoxy-5-fluorouridine itself was an early example of this approach, creating a prodrug that requires activation by thymidine phosphorylase, an enzyme often found at higher levels in tumor tissue than in normal tissue. nih.gov
Resistance to fluoropyrimidines can occur at multiple levels, including impaired activation, increased inactivation, or alterations in the target enzyme. nih.gov For instance, if resistance is due to low levels of the activating enzyme thymidine kinase, cells may still be sensitive to 5-FU but resistant to other fluoropyrimidines like floxuridine (B1672851) (FdUrd). nih.gov This understanding of specific resistance pathways allows for the design of new compounds to circumvent them.
Key strategies in developing novel analogs include:
Bypassing Catabolism: The enzyme DPD is responsible for the degradation of over 80% of administered 5-FU. nih.gov A major focus of drug development is to create analogs that are not substrates for DPD. This would increase the bioavailability of the active drug and reduce the formation of inactive metabolites. nih.gov
Circumventing Activation Pathways: Resistance can arise from the downregulation of enzymes needed to convert a prodrug into its active form. Novel compounds are designed to be less dependent on these specific activation steps or to utilize alternative pathways that are more active in tumor cells.
Overcoming Target-Site Resistance: Mutations in the target enzyme, thymidylate synthase (TS), can prevent the active metabolite 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP) from binding effectively. nih.gov Research is ongoing to develop inhibitors that can effectively bind to these mutated forms of TS. nih.gov
While specific analogs of this compound are not described in the literature, the principles are drawn from the broader field of fluoropyrimidine development. For example, researchers have computationally designed and synthesized 5'-substituted analogs of FdUMP with the goal of maintaining high potency against TS while preventing the undesirable metabolism that leads to toxicity. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 5'-Deoxy-5-fluorouridine | 5'-dFUR, Doxifluridine (B1684386) |
| 5-Fluorouracil | 5-FU |
| 5-Fluoro-2'-deoxyuridine (B1346552) | FdUrd, Floxuridine |
| 5-Fluoro-2'-deoxyuridine-5'-monophosphate | FdUMP |
| Capecitabine | - |
| 5-aza-2'-deoxycytidine | - |
Advanced Analytical and Bioanalytical Methodologies for 5 Deoxy 5 Fluoro 5,6 Dihydrouridine Research
High-Resolution Chromatographic and Spectrometric Techniques for Quantification and Identification (e.g., UPLC-MS/MS, GC-MS)
High-resolution chromatographic techniques coupled with mass spectrometry are indispensable for the sensitive and selective quantification and identification of 5'-Deoxy-5-fluoro-5,6-dihydrouridine and its related compounds in complex biological samples.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a cornerstone for analyzing polar, non-volatile compounds like nucleoside analogues. This method offers superior resolution, speed, and sensitivity compared to conventional HPLC. For the analysis of fluoropyrimidine metabolites, UPLC systems can effectively separate the parent drug and its various metabolites, which are then detected with high specificity by a tandem mass spectrometer. nih.govnih.gov The mass spectrometer can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes to ensure accurate quantification, even at low concentrations. The purity of tandem mass spectrometry (MS/MS) is essential for metabolite annotation. nih.gov Liquid chromatography/mass spectroscopy (LC/MS) assays have been successfully developed for the steady-state kinetics of enzymes that hydrolyze fluoropyrimidine prodrugs. researchgate.net For instance, the quantification of capecitabine (B1668275) and its metabolites, 5'-deoxy-5-fluorocytidine (B193531) (5'-DFCR) and 5'-deoxy-5-fluorouridine (5'-DFUR), has been achieved with lower limits of quantification (LLoQ) in the nanomolar range. nih.gov A method for the quantitative measurement of the related compound 5,6-dihydrouridine (B1360020) in RNA has been developed using isotope dilution liquid chromatography-mass spectrometry (LC/MS). nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for its high chromatographic efficiency and established libraries for spectral matching. However, due to the low volatility and high polarity of nucleosides like this compound, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable compound. nih.gov A common approach involves silylation, for example, using N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA). nih.gov While effective, this adds a step to sample preparation and requires careful optimization to avoid degradation of the analyte. nih.gov
Table 1: Example Parameters for UPLC-MS/MS Analysis
| Parameter | Setting |
| UPLC System | Waters ACQUITY UPLC |
| Column | ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) nih.gov |
| Column Temperature | 35°C nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water nih.gov |
| Mobile Phase B | Acetonitrile nih.gov |
| Flow Rate | 0.3 mL/min nih.gov |
| Injection Volume | 2 µL nih.gov |
| Mass Spectrometer | Tandem Quadrupole Mass Spectrometer lcms.cz |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative nih.gov |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Profiling and Structural Elucidation (e.g., 19F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for structural elucidation and metabolic profiling. For fluorine-containing compounds like this compound, ¹⁹F NMR is exceptionally valuable.
¹⁹F NMR offers several advantages for studying fluoropyrimidine metabolism. It provides a direct, non-destructive method to analyze biological fluids like plasma and urine with minimal sample preparation. nih.govnih.gov This technique allows for the simultaneous identification and quantification of all fluorinated metabolites in a single spectrum, as the ¹⁹F nucleus has a 100% natural abundance and a wide chemical shift range, which minimizes signal overlap. nih.govnih.gov Studies on the metabolism of 5'-deoxy-5-fluorouridine (5'-dFUrd) have successfully used ¹⁹F NMR to track the parent compound and its metabolites, including 5-fluorouracil (B62378), 5,6-dihydro-5-fluorouracil, α-fluoro-β-ureidopropionic acid, and α-fluoro-β-alanine (FBAL), directly in patient biofluids. nih.govnih.gov The presence of the fluorine atom in this compound makes it an ideal candidate for analysis by ¹⁹F NMR, which can be used to confirm its structure and monitor its formation and subsequent breakdown. nih.govresearchgate.net
Table 2: Fluorinated Metabolites of 5'-deoxy-5-fluorouridine Identified by ¹⁹F NMR in Human Biofluids
| Metabolite | Biological Fluid | Reference |
| Unmetabolized 5'-deoxy-5-fluorouridine (5'dFUrd) | Blood, Plasma, Urine | nih.govnih.gov |
| 5-Fluorouracil (5-FU) | Blood, Plasma | nih.govnih.gov |
| 5,6-Dihydro-5-fluorouracil | Blood, Plasma | nih.govnih.gov |
| α-Fluoro-β-ureidopropionic acid | Plasma | nih.gov |
| α-Fluoro-β-alanine (FBAL) | Blood, Plasma, Urine | nih.govnih.gov |
| N-carboxy-α-fluoro-β-alanine | Plasma | nih.gov |
| Fluoride anion (F⁻) | Plasma | nih.gov |
Radiometric and Spectrophotometric Enzyme Assays
Enzyme assays are fundamental to understanding the kinetics of enzymes that metabolize this compound and its precursors. These assays can be designed to measure the rate of substrate depletion or product formation.
Spectrophotometric assays are commonly used due to their simplicity and amenability to high-throughput screening. For example, a spectrophotometric screening assay was developed to identify inhibitors of carboxylesterases, enzymes involved in the activation of capecitabine. researchgate.net This assay monitored the formation of a chromogenic product, 4-methylumbelliferone, at 350 nm. researchgate.net A similar principle could be applied to study enzymes acting on this compound, provided a suitable chromogenic substrate or a coupled enzyme system is available.
Alternatively, chromatographic methods like HPLC or UPLC-MS/MS can be used to directly measure the change in concentration of the substrate or product over time. researchgate.netresearchgate.net This approach offers high specificity and can be used when a direct spectrophotometric method is not feasible. A simple method to compare "apparent enzyme activity" involves calculating the ratio of the area under the concentration-time curve (AUC) of the metabolite to its precursor (e.g., AUC(metabolite)/AUC(precursor)). karger.com This method has been used to assess the activity of carboxylesterase and cytidine (B196190) deaminase in the capecitabine activation pathway. karger.com
Radiometric assays, which use a radiolabeled substrate, offer the highest sensitivity for enzyme activity determination. By using a tritium-labeled version of this compound, its enzymatic conversion could be traced by separating the radiolabeled substrate from the product using techniques like thin-layer chromatography (TLC) or HPLC, followed by quantification with a scintillation counter. nih.gov
Table 3: Principles of Enzyme Assays Applicable to Fluoropyrimidine Metabolism
| Assay Type | Principle | Detection Method | Application Example |
| Spectrophotometric | Measures the change in absorbance as a chromogenic substrate is converted to a colored product. | UV-Vis Spectrophotometer | Monitoring carboxylesterase activity using a surrogate substrate that releases a chromophore. researchgate.net |
| Chromatography-Based | Quantifies the depletion of substrate and/or formation of product over time. | HPLC, UPLC-MS/MS | Determining the kinetics of capecitabine hydrolysis to 5'-DFCR. researchgate.net |
| Apparent Enzyme Activity Ratio | Calculates the ratio of metabolite AUC to precursor AUC from pharmacokinetic data. | UPLC-MS/MS | Comparing carboxylesterase (hCES) and cytidine deaminase (CytDA) activity between treatment schedules. karger.com |
| Radiometric | Tracks the conversion of a radiolabeled substrate into a product. | Scintillation Counting after separation (TLC, HPLC) | Detection of tritium-labeled 5,6-dihydrouridine. nih.gov |
Transcriptomic and Proteomic Profiling in Response to Compound Exposure (e.g., Microarray, RNA-Seq)
Transcriptomic and proteomic approaches are powerful tools to obtain a global view of the cellular response to exposure to a specific compound. While direct studies on this compound are limited, methodologies applied to its related active metabolite, 5-fluorouracil (5-FU), provide a clear blueprint for future investigations.
Proteomic analysis aims to identify and quantify the entire set of proteins in a cell or tissue and how their expression levels change upon drug exposure. Techniques such as two-dimensional gel electrophoresis (2-DE) followed by matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry (MALDI-TOF-MS) have been used to identify proteins involved in 5-FU resistance in hepatocellular carcinoma. nih.gov More advanced, quantitative methods like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) coupled with high-resolution mass spectrometry can provide more accurate comparisons of protein abundance between control and treated cells. nih.gov Such studies have identified numerous proteins whose up- or downregulation is associated with 5-FU resistance in colorectal cancer. nih.govmdpi.com These proteins could serve as candidate biomarkers to investigate in response to this compound exposure.
Transcriptomic profiling, using technologies like DNA microarrays or RNA-Sequencing (RNA-Seq), measures the expression levels of thousands of genes simultaneously. nih.gov This can reveal which cellular pathways are perturbed by compound exposure. nih.gov For example, a technique called Rho-seq has been developed to map the location of dihydrouridine (a modification related to this compound) on mRNA, revealing its role in regulating the translation of specific mRNAs, such as those encoding for cytoskeleton proteins. nih.govnih.gov Applying RNA-Seq to cells treated with this compound could identify differentially expressed genes and altered biological pathways, providing crucial insights into its mechanism of action and cellular effects.
Table 4: Selected Proteins Differentially Expressed in Cancer Cell Lines Resistant to 5-Fluorouracil (5-FU)
| Protein | Change in Resistant Cells | Cell Line | Proteomic Method | Reference |
| Peroxiredoxin-6 (PRDX6) | Upregulated | SMMC-7721 (Hepatocellular Carcinoma) | 2-DE, MALDI-TOF-MS | nih.gov |
| Proteasome subunit beta type-7 (PSMB7) | Upregulated | SMMC-7721 (Hepatocellular Carcinoma) | 2-DE, MALDI-TOF-MS | nih.gov |
| Prohibitin (PHB) | Upregulated | SMMC-7721 (Hepatocellular Carcinoma) | 2-DE, MALDI-TOF-MS | nih.gov |
| CD44 | Upregulated | HCT116 (Colorectal Cancer) | SILAC, LC-MS | nih.govmdpi.com |
| Anterior gradient 2 (AGR2) | Upregulated | HCT116 (Colorectal Cancer) | SILAC, LC-MS | nih.gov |
| RNA binding motif single stranded interacting protein 2 (RBMS2) | Downregulated | HCT116 (Colorectal Cancer) | SILAC, LC-MS | nih.govmdpi.com |
| RIO kinase 1 (RIOK1) | Downregulated | HCT116 (Colorectal Cancer) | SILAC, LC-MS | nih.govmdpi.com |
Future Research Directions and Translational Perspectives for 5 Deoxy 5 Fluoro 5,6 Dihydrouridine
Elucidation of Previously Undiscovered Metabolic Pathways and Novel Metabolites
The known metabolic fate of 5'-Deoxy-5-fluoro-5,6-dihydrouridine (doxifluridine) primarily involves its conversion to 5-FU by the enzyme thymidine (B127349) phosphorylase. Subsequent catabolism of 5-FU leads to metabolites such as 5,6-dihydrofluorouracil and α-fluoro-β-alanine. However, early metabolic studies, while identifying these major products, may not have captured the full spectrum of biotransformation. nih.govnih.gov The potential for novel, low-abundance metabolites remains an area ripe for exploration.
Future research should focus on employing advanced analytical technologies with higher sensitivity and resolution than previously used methods. nih.gov Techniques such as liquid chromatography coupled with accurate radioisotope counting (LC-ARC) and high-resolution mass spectrometry (MS) can offer a more sensitive detection of radiolabeled drug metabolites. nih.gov Furthermore, the application of metabolomic platforms, including tandem mass spectrometry (MS/MS)-based molecular networking, could facilitate the systematic identification of previously uncharacterized metabolites from complex biological matrices. nih.govdntb.gov.ua Investigating metabolic pathways in a wider range of biological systems, including different tumor types and host tissues with varying enzymatic profiles, may also reveal context-dependent metabolic routes that have so far remained undiscovered.
Comprehensive Understanding of its Role in Cellular Signaling and Regulatory Networks
Currently, the impact of this compound on cellular signaling is almost exclusively attributed to its conversion to 5-FU and the subsequent effects of 5-FU's active metabolites on DNA/RNA synthesis and function. There is a significant gap in knowledge regarding whether the parent compound itself has any intrinsic activity on cellular signaling pathways or regulatory networks.
A critical area for future investigation is the direct interaction of this compound with cellular components. An intriguing connection lies with its activating enzyme, thymidine phosphorylase (TP), which is also known as the angiogenic protein platelet-derived endothelial cell growth factor (PD-ECGF). nih.govresearchgate.net TP/PD-ECGF plays a role in angiogenesis, a critical process for tumor growth that involves complex signaling cascades. mdpi.com Research is needed to determine if the binding of this compound to TP/PD-ECGF, or the presence of the compound itself, can modulate the angiogenic signaling function of the enzyme, independent of 5-FU generation. Studies should be designed to explore its effects on pathways regulating cell growth, proliferation, and apoptosis to ascertain if it possesses biological activities beyond its established role as a prodrug. sysrevpharm.org
Comparative Studies with Other Fluoropyrimidine Derivatives to Delineate Structure-Function Relationships
The therapeutic utility of fluoropyrimidines is dictated by their unique structures, which influence their metabolism, enzyme affinity, and cellular uptake. Comparative studies are essential to understand the specific contributions of the structural features of this compound to its biological profile. Its key distinguishing features are the absence of a 5'-hydroxyl group and the saturation of the C5-C6 bond in the pyrimidine (B1678525) ring.
The lack of a 5'-hydroxyl group prevents its direct phosphorylation to form a nucleotide, making its activity entirely dependent on cleavage to 5-FU. nih.gov This contrasts with other fluoropyrimidines like 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd), which can be directly phosphorylated. nih.gov Comparative kinetic studies have shown differences in affinity for key enzymes. For instance, the affinity (Km) of this compound for thymidine phosphorylase is significantly different from that of other fluoropyrimidines, which has direct implications for the rate of 5-FU production. nih.gov
Future studies should systematically compare it against a panel of derivatives, including capecitabine (B1668275), 5-FU, FdUrd, and tegafur, to build a comprehensive structure-function model.
| Feature | This compound | 5-Fluorouracil (B62378) (5-FU) | 5-Fluoro-2'-deoxyuridine (FdUrd) | Capecitabine |
| Structure | Fluorinated dihydropyrimidine (B8664642) nucleoside analog | Fluorinated pyrimidine base | Fluorinated deoxyribonucleoside | 5'-deoxy-5-fluorocytidine (B193531) derivative |
| Activation Step | Cleavage by thymidine phosphorylase to 5-FU nih.gov | Anabolism to FUMP, FdUMP, FUTP nih.gov | Phosphorylation by thymidine kinase to FdUMP nih.gov | Multi-step enzymatic conversion to 5'-DFUR, then to 5-FU |
| Primary Target | Indirect (via 5-FU) | Thymidylate Synthase, RNA, DNA | Thymidylate Synthase | Indirect (via 5-FU) |
| Key Structural Difference | 5'-deoxy group, dihydrouracil (B119008) ring | Pyrimidine base only | 2'-deoxyribose attached | Carbamate group at 5' position |
| Direct Phosphorylation | No nih.gov | N/A | Yes nih.gov | No |
Exploration of its Biological Activity Beyond its Primary Association with 5-Fluorouracil Metabolism
The central dogma of this compound's activity is its role as a prodrug of 5-FU. nih.gov However, whether the intact molecule possesses any biological activity of its own is an open and important question. The presence of the 5,6-dihydrouracil moiety is structurally significant. Endogenous dihydrouridines are known components of transfer RNA (tRNA) and can influence RNA structure and function. While this is a different context, it raises the possibility that this compound could interact with proteins that recognize this modified base.
Future research should include screening assays to test for direct inhibitory or modulatory effects of this compound on a wide range of enzymes involved in nucleoside and nucleic acid metabolism, beyond thymidine phosphorylase. For example, its interaction with dihydropyrimidine dehydrogenase (DPD), the enzyme that catabolizes 5-FU, should be investigated to see if it acts as a substrate or inhibitor, which could have implications for 5-FU pharmacology. nih.gov Exploring its potential to interfere with DNA repair mechanisms or to be mistakenly recognized by other nucleoside-processing enzymes could reveal novel biological functions. nih.gov
Development of Advanced In Silico Models for Predicting Metabolic Fate and Efficacy
Computational, or in silico, models are increasingly vital in drug discovery and development for predicting a compound's pharmacokinetic and pharmacodynamic properties. nih.gov For this compound, developing advanced predictive models could significantly accelerate research and optimize its potential therapeutic applications.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel analogs based on their physicochemical properties. nih.gov Such models could be used to design derivatives of this compound with improved affinity for thymidine phosphorylase or other desirable characteristics. nih.gov For instance, studies have used techniques like multiple linear regression (MLR) and artificial neural networks (ANN) to build predictive models for pyrimidine derivatives. nih.gov
Furthermore, physiologically based pharmacokinetic (PBPK) models could be constructed to simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound in the body. These models could integrate data on enzyme kinetics (e.g., TP and DPD activity in various tissues) to predict the concentration of both the parent drug and its active metabolite, 5-FU, in tumors versus healthy tissues. This would be invaluable for understanding its therapeutic index and for designing more effective treatment strategies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
